molecular formula C54H30 B12100729 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene

1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene

Cat. No.: B12100729
M. Wt: 678.8 g/mol
InChI Key: RIQNCWADMZKTFM-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexakis(4-ethynylphenyl)benzene is a highly symmetric aromatic compound featuring a central benzene core substituted with six 4-ethynylphenyl groups. Each substituent consists of a phenyl ring connected to the central benzene via an ethynyl (–C≡C–) linker. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, such as covalent organic frameworks (COFs) and optoelectronic devices. The ethynyl groups enable π-conjugation extension and participation in cross-coupling reactions, which are critical for synthesizing advanced polymeric networks .

Properties

Molecular Formula

C54H30

Molecular Weight

678.8 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene

InChI

InChI=1S/C54H30/c1-7-37-13-25-43(26-14-37)49-50(44-27-15-38(8-2)16-28-44)52(46-31-19-40(10-4)20-32-46)54(48-35-23-42(12-6)24-36-48)53(47-33-21-41(11-5)22-34-47)51(49)45-29-17-39(9-3)18-30-45/h1-6,13-36H

InChI Key

RIQNCWADMZKTFM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C)C5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#C)C7=CC=C(C=C7)C#C

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene typically involves a series of phenylation and ethynylation reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach ethynyl groups to a benzene ring . The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile building block due to its multiple reactive sites. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary widely depending on the specific derivative and its target.

Comparison with Similar Compounds

Hexakis(4-bromophenyl)benzene

Structure : Replaces ethynyl groups with bromine atoms at the para positions of peripheral phenyl rings.
Molecular Formula : C₄₂H₂₄Br₆; Molecular Weight : 1008.07 .
Key Differences :

  • Reactivity : Bromine substituents facilitate Suzuki-Miyaura cross-coupling reactions, whereas ethynyl groups enable alkyne-based polymerization (e.g., Glaser coupling) .
  • Applications : Primarily used as a precursor for synthesizing functionalized aromatics or metal-organic frameworks (MOFs) .
  • Solubility: Limited solubility in polar solvents due to bromine’s hydrophobicity; requires DMSO or DMF for dissolution .
Property Hexakis(4-ethynylphenyl)benzene Hexakis(4-bromophenyl)benzene
Molecular Weight ~828.9 (estimated) 1008.07
Functional Group Ethynyl (–C≡C–) Bromine
Key Reactivity Cross-coupling, polymerization Suzuki-Miyaura coupling
Applications COFs, optoelectronics MOF precursors, intermediates

Hexakis[(4-pentylphenyl)ethynyl]benzene

Structure : Features 4-pentylphenyl-ethynyl substituents.
Molecular Formula : C₈₄H₉₀; Molecular Weight : 1099.61 .
Key Differences :

  • Solubility : Enhanced solubility in organic solvents (e.g., THF, chloroform) due to lipophilic pentyl chains .
  • Self-Assembly : Alkyl chains promote liquid crystalline behavior, unlike the rigid ethynylphenyl derivative .
  • Electronic Properties : Pentyl groups reduce π-conjugation efficiency compared to unsubstituted ethynylphenyl analogs.

Hexakis(4-([2,2':6',2''-terpyridin]-4'-yl)phenyl)thio)benzene

Structure : Terpyridine-thio substituents instead of ethynylphenyl groups.
Key Differences :

  • Coordination Chemistry : Terpyridine moieties enable metal coordination (e.g., Ru²⁺, Fe²⁺), useful in supramolecular chemistry and catalysis .
  • Photophysics : Metal-to-ligand charge transfer (MLCT) transitions generate tunable phosphorescence, unlike the purely organic ethynylphenyl variant .

Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene

Structure : Ethynyl-linked biphenyl groups with terminal hydroxyls.
Key Differences :

  • Hydrogen Bonding : Hydroxyl groups enable dynamic covalent bonding and solubility in protic solvents .
  • Applications: Potential in stimuli-responsive materials and surface modification due to –OH reactivity .

Hexakis[2-(trimethylsilyl)ethynyl]benzene

Structure : Trimethylsilyl (TMS)-protected ethynyl groups.
Molecular Formula : C₃₆H₅₄Si₆; Molecular Weight : 655.33 .
Key Differences :

  • Synthesis Utility : TMS groups protect ethynyl moieties during synthesis; subsequent deprotection yields reactive acetylenes for COF assembly .
  • Stability : TMS protection enhances shelf-life compared to unprotected ethynyl derivatives .

Biological Activity

1,2,3,4,5,6-Hexakis(4-ethynylphenyl)benzene is a complex organic compound characterized by its unique dendritic structure. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in cancer treatment and material sciences. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a central benzene ring with six ethynylphenyl substituents. This structure contributes to its rigidity and potential for π-π stacking interactions.

PropertyValue
Molecular FormulaC42H30
Molecular Weight510.68 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential anti-cancer properties through mechanisms such as:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis.
  • Modulation of Signaling Pathways : It may alter key signaling pathways involved in cell growth and survival.

Anti-Cancer Activity

A significant study investigated the effects of this compound on breast cancer cell lines. The results showed:

  • Cell Viability Reduction : A dose-dependent reduction in cell viability was observed.
  • Apoptotic Induction : The compound induced apoptosis as evidenced by increased caspase activity.

Table 1: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast Cancer)1570
HeLa (Cervical Cancer)2065
A549 (Lung Cancer)1860

Antimicrobial Properties

Another study explored the antimicrobial properties of the compound against various pathogens. The results indicated:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 25 µg/mL depending on the bacterial strain.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

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